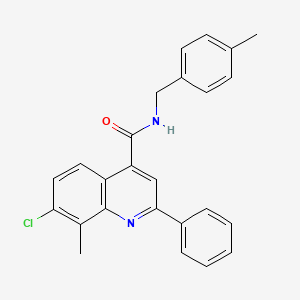
7-chloro-8-methyl-N-(4-methylbenzyl)-2-phenyl-4-quinolinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives involves various strategies, including condensation reactions, cycloadditions, and modifications of existing quinoline structures. For example, novel quinoline compounds have been synthesized by splicing together chloro-substituted quinoline moieties with substituted amide moieties using active substructure splicing methods. These synthesis strategies allow for the creation of compounds with targeted properties for specific applications (Xi-le Deng et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using techniques such as NMR, FTIR, high-resolution mass spectra, and X-ray diffraction analysis. These techniques provide detailed information on the chemical structure, including the arrangement of atoms, molecular conformations, and intermolecular interactions. For example, the crystal structures of hydrochlorides of quinoline analogs have been determined by X-ray diffraction methods, revealing the geometric equivalency of substituents and intramolecular hydrogen bonds (M. Główka et al., 1999).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including Mannich reactions, nitration, condensation with amino and hydroxyamino derivatives, and cyclization. These reactions can modify the quinoline core structure and introduce new functional groups, significantly altering the chemical properties and potential applications of the compounds. For instance, reactions upon quinoline derivatives have led to the synthesis of compounds with antibacterial and antifungal activities (A. H. Kategaonkar et al., 2010).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceuticals and materials science. For example, the solubility of quinoline derivatives in polar aprotic solvents and their thermal stability have been extensively studied, highlighting the importance of molecular design in achieving desired physical properties (Vidyadhar B. Patil et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, acidity, and basicity, are determined by their molecular structure and functional groups. These properties are essential for the compound's interactions with biological systems and its reactivity in chemical synthesis. Studies on the reactivity of quinoline derivatives towards base-catalyzed cyclization and Mannich reactions provide insights into their chemical behavior and potential applications in medicinal chemistry and organic synthesis (M. Abbasi et al., 1978).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Compound Synthesis
Research in heterocyclic chemistry has led to the synthesis of novel quinoline derivatives, demonstrating the versatility of quinoline frameworks in creating complex molecules. For instance, the synthesis of benzothienoquinolines and related heterocyclic ring systems showcases the chemical transformations that quinoline derivatives can undergo, contributing to the development of new chemical entities with potential applications in material science and drug discovery (McKenney & Castle, 1987).
Catalysis and Green Chemistry
Manganese PNP pincer complexes have been utilized for the sustainable synthesis of substituted quinolines, highlighting the role of quinoline derivatives in catalysis and green chemistry. These reactions emphasize the importance of atom efficiency and environmental friendliness in the synthesis of heterocyclic compounds, which is crucial for the development of sustainable manufacturing processes (Mastalir et al., 2016).
Anticancer Activity
Quinoline derivatives have shown promise in anticancer research, with certain compounds exhibiting significant cytotoxic activity against various cancer cell lines. This highlights the potential of 7-chloro-8-methyl-N-(4-methylbenzyl)-2-phenyl-4-quinolinecarboxamide and related compounds in the development of new anticancer agents, offering insights into their mechanism of action and therapeutic potential (Bhatt, Agrawal, & Patel, 2015).
Molecular Imaging and Radioligand Development
The development of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for imaging peripheral benzodiazepine receptors with PET scans represents another application. This research underscores the importance of quinoline derivatives in the field of molecular imaging, contributing to the diagnosis and monitoring of various diseases (Matarrese et al., 2001).
Material Science
In material science, quinoline derivatives have been explored for the synthesis of novel polyamides containing quinoxaline moieties, demonstrating their utility in creating materials with excellent thermal stability and potential applications in advanced technologies (Patil et al., 2011).
Eigenschaften
IUPAC Name |
7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c1-16-8-10-18(11-9-16)15-27-25(29)21-14-23(19-6-4-3-5-7-19)28-24-17(2)22(26)13-12-20(21)24/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIIWWFEJHCHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4557863.png)
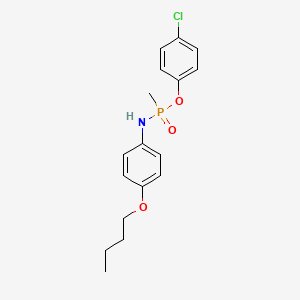
![N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4557878.png)
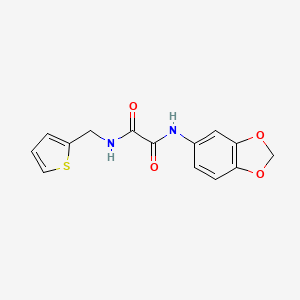
![2,2,3,3-tetrafluoropropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4557887.png)
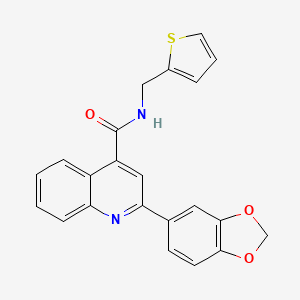
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide](/img/structure/B4557897.png)
![4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4557899.png)
![N-({5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4557904.png)

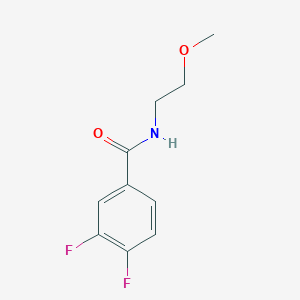
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4557950.png)

![2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4557957.png)